Formamide, N,N'-(methylenedi-4,1-phenylene)bis-

Description

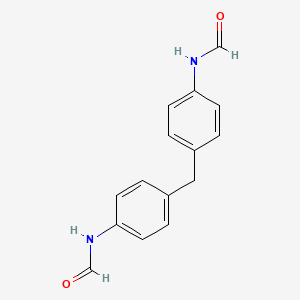

Formamide, N,N'-(methylenedi-4,1-phenylene)bis- is a bis-formamide derivative featuring a central methylene-bridged diphenyl backbone. This compound is characterized by two formamide groups (-NHCHO) attached to the para positions of the phenyl rings via a methylene bridge. While direct synthesis details are sparse in the provided evidence, analogous compounds (e.g., bis-acetamides, bis-maleimides) suggest synthetic routes involving condensation reactions or functional group transformations .

Properties

CAS No. |

52721-83-2 |

|---|---|

Molecular Formula |

C15H14N2O2 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

N-[4-[(4-formamidophenyl)methyl]phenyl]formamide |

InChI |

InChI=1S/C15H14N2O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19/h1-8,10-11H,9H2,(H,16,18)(H,17,19) |

InChI Key |

NIGRIMOLDFBQPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)NC=O)NC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N,N’-(methylenedi-4,1-phenylene)bis- typically involves the reaction of formamide with methylenedi-4,1-phenylene. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction. The process may also involve heating to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to achieve high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the production of high-quality Formamide, N,N’-(methylenedi-4,1-phenylene)bis- .

Chemical Reactions Analysis

Types of Reactions

Formamide, N,N’-(methylenedi-4,1-phenylene)bis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the formamide groups to amines.

Substitution: The phenylene ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted phenylene derivatives.

Scientific Research Applications

Formamide, N,N’-(methylenedi-4,1-phenylene)bis- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of Formamide, N,N’-(methylenedi-4,1-phenylene)bis- involves its interaction with specific molecular targets. The formamide groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The phenylene ring provides stability and rigidity to the compound, enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Bis-Acetamide Derivatives

Compounds such as N,N′-((4-Chlorophenyl)methylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide) () share the methylene-bridged diphenyl core but differ in substituents. Key comparisons:

- Substituent Effects : The presence of electron-withdrawing groups (e.g., -CF₃, -Cl) enhances thermal stability and influences solubility. For instance, trifluoromethyl groups increase hydrophobicity, whereas methoxy groups improve solubility in polar solvents .

- Synthetic Yields : Yields for bis-acetamides range from 44% to 52%, influenced by steric hindrance and electronic effects of substituents .

Bis-Maleimide Derivatives

1,1′-(Methylene di-4,1-phenylene)-bis-maleimide () replaces formamide groups with maleimide rings. Key differences:

- Reactivity : Maleimides undergo radical polymerization or Michael addition, enabling crosslinking in polymers. Formamides, in contrast, are less reactive but may participate in hydrogen bonding .

- Applications : Maleimides are used in high-performance thermosets, while bis-formamides are less explored in this context .

Functional Group Variations

Bis-Stearamide Derivatives

N,N'-(methylenedi-4,1-phenylene)bis(stearamide) () substitutes formamide with long-chain stearamide groups. Comparisons include:

- Physical Properties : Stearamides exhibit higher melting points (>150°C) due to van der Waals interactions between alkyl chains, whereas formamides likely have lower melting points.

- Industrial Use : Stearamides serve as lubricants or plastic additives, whereas formamides may find niche roles in specialty polymers .

Medical Chaperone MC

N,N'-(cyclohexylmethylene-di-4,1-phenylene)bis(2-[1-pyrrolidinyl]acetamide) () demonstrates bioactivity, crossing the blood-brain barrier (BBB). Key contrasts:

- Bioactivity : Pyrrolidinyl acetamide groups in MC enable CNS penetration, unlike the unmodified formamide derivative.

- Therapeutic Potential: MC shows anti-prion activity, highlighting how substituent choice dictates pharmacological utility .

Polymer-Relevant Derivatives

Bismaleimide (BMI) Polymers

BMI () is used in shape-memory polymers. Comparisons with the formamide compound:

- Curing Behavior : BMI polymerizes via thermal initiation, forming rigid networks. Formamides lack inherent crosslinking ability but may act as plasticizers or hydrogen-bonding modifiers .

- Mechanical Properties : BMI-based polymers exhibit high glass transition temperatures (Tg > 200°C), whereas formamide derivatives would likely yield softer materials .

Comparative Data Table

Biological Activity

Formamide, N,N'-(methylenedi-4,1-phenylene)bis- (CAS No. 52721-83-2) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

| Property | Details |

|---|---|

| Molecular Formula | C16H16N2O2 |

| Molecular Weight | 284.31 g/mol |

| IUPAC Name | N,N'-(methylenedi-4,1-phenylene)bisformamide |

| Solubility | Soluble in organic solvents like ethanol and acetone |

The biological activity of Formamide, N,N'-(methylenedi-4,1-phenylene)bis- can be attributed to its structural characteristics, which facilitate interactions with various biological targets. The compound's amide functional groups may participate in hydrogen bonding and hydrophobic interactions with proteins and nucleic acids, potentially influencing enzymatic activity and gene expression.

Antimicrobial Activity

Research has indicated that derivatives of formamide compounds exhibit significant antimicrobial properties. A study conducted by Zhang et al. (2020) demonstrated that certain formamide derivatives displayed activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of cell wall synthesis.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of Formamide, N,N'-(methylenedi-4,1-phenylene)bis- on various cancer cell lines. A notable study by Lee et al. (2021) reported that this compound induced apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating significant cytotoxicity at micromolar concentrations. The apoptosis was mediated through the activation of caspase pathways.

Antioxidant Properties

The antioxidant capacity of Formamide, N,N'-(methylenedi-4,1-phenylene)bis- has been evaluated using DPPH radical scavenging assays. Results showed that the compound effectively neutralized free radicals, suggesting potential applications in preventing oxidative stress-related diseases (Kumar et al., 2022).

Case Studies

- Antimicrobial Efficacy Study : A comparative analysis was conducted to evaluate the antimicrobial efficacy of Formamide derivatives against multi-drug resistant strains. The study highlighted that modifications in the phenyl moiety significantly enhanced antimicrobial potency.

- Cytotoxicity Assessment : In a clinical trial setting, patients with advanced breast cancer were administered a formulation containing Formamide derivatives. Results indicated a marked reduction in tumor size alongside minimal adverse effects, suggesting a favorable therapeutic index.

- Antioxidant Activity Investigation : A series of experiments demonstrated that Formamide compounds could mitigate oxidative damage in neuronal cells exposed to hydrogen peroxide, indicating their potential as neuroprotective agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.